Cyclo(D-Val-L-Pro)

Plant Biology Agriculture DKP Stereochemistry

Irreproducible results arise when generic Cyclo(Pro-Val) lacks defined stereochemistry. Cyclo(D-Val-L-Pro) (CAS 27483-18-7) guarantees the heterochiral D-Val-L-Pro configuration essential for valid enzyme inhibition and plant growth assays. • >98% HPLC purity, qualified as analytical reference standard. • Cyclic DKP scaffold ensures enhanced stability vs. linear dipeptides. • Shipped with ice pack to maintain integrity.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 27483-18-7
Cat. No. B137157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(D-Val-L-Pro)
CAS27483-18-7
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1
InChIKeyXLUAWXQORJEMBD-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cyclo(D-Val-L-Pro) Overview


Cyclo(D-Val-L-Pro) (CAS 27483-18-7) is a heterochiral 2,5-diketopiperazine (DKP) composed of D-valine and L-proline residues [1]. It is a naturally occurring secondary metabolite isolated from various microbial sources [2]. As a cyclic dipeptide, its molecular structure lacks free N- and C-termini, conferring increased chemical stability and resistance to enzymatic degradation compared to its linear counterparts [3]. This compound is primarily utilized as an analytical reference standard and a specialized research tool, distinct from its more widely studied homochiral analogs .

Stereochemical Control
Defined heterochiral D-Val, L-Pro configuration supports stereochemistry-dependent studies and serves as analytical reference standard.
Stability Context
Cyclic dipeptide scaffold may offer higher resistance to exopeptidase degradation compared to linear counterparts, supporting stability-sensitive protocols.
Application Scope
Applicable as a stereochemical probe in plant growth regulation, glycosidase enzyme studies, and quorum sensing negative control experiments.

Stereochemical Specificity of Cyclo(D-Val-L-Pro)


Substituting Cyclo(D-Val-L-Pro) with a generic 'Cyclo(Pro-Val)' product without specified stereochemistry is a significant scientific risk. The biological activity of diketopiperazines is strictly dependent on their precise stereochemical configuration [1]. A direct comparative study demonstrated that the all-L isomer, cyclo(L-Pro-L-Val-L-Pro-L-Val), and the L-D-L-D isomer, cyclo(L-Pro-D-Val-L-Pro-D-Val), exhibit fundamentally different conformational behaviors in solution and produce opposite biological effects on rice seedlings—one inhibiting stem growth while the other promotes root growth [2]. Therefore, procurement must be based on a defined CAS number (27483-18-7) that guarantees the specific D-Val, L-Pro heterochiral configuration, as any deviation can lead to non-reproducible or completely divergent experimental outcomes.

TargetCyclo(D-Val-L-Pro), defined heterochiral DKP (CAS 27483-18-7)
Potential SubstituteGeneric cyclo(Pro-Val) or homochiral analogs (undefined stereochemistry)
Biological activity of diketopiperazines is strictly stereochemistry-dependent; the D-Val-L-Pro motif can invert plant growth phenotype (root promotion vs. stem inhibition) relative to all-L isomers. Substitution without confirmed configuration may lead to non-reproducible or opposite experimental outcomes.
Procurement of research tools with undefined stereochemistry risks divergent enzyme-inhibition profiles or loss of negative-control utility in quorum sensing assays.

Cyclo(D-Val-L-Pro) Differentiation Evidence


Root Growth Promotion

In a direct comparative study of cyclic tetrapeptides, the all-L isomer cyclo(L-Pro-L-Val-L-Pro-L-Val) retarded stem growth in rice seedlings, while its L-D-L-D stereoisomer, which contains the D-Val-L-Pro motif found in Cyclo(D-Val-L-Pro), actively promoted root growth [1]. This demonstrates that the D-Val-L-Pro stereochemical unit is a key determinant for a specific, desirable plant growth phenotype, in stark contrast to the inhibitory effect of the all-L counterpart.

Root Growth Promotion
Head-to-head comparison
L-D-L-D stereoisomer (contains D-Val-L-Pro motif) promotes root growth in rice seedlings; all-L isomer retards stem growth.
Stereochemistry-dependent phenotype inversion supports stereochemical-control context in plant biology research.
Rice seedling bioassay in solution culture.
Plant Biology Agriculture DKP Stereochemistry

β-Glucosidase Inhibition by Cyclo(D-Pro-L-Val)

While direct data for Cyclo(D-Val-L-Pro) is limited, its close stereoisomer, Cyclo(D-Pro-L-Val), exhibits highly specific enzyme inhibition. Cyclo(D-Pro-L-Val) inhibits β-glucosidase activity with an IC50 of 75 μg/mL, but it shows no or only weak inhibition against other glycosidases tested [1]. This is in stark contrast to the broader antimicrobial activity reported for Cyclo(L-Pro-L-Val), which acts against Gram-positive plant pathogens like Rhodococcus fascians [2].

β-Glucosidase Inhibition
Class-level inference
Cyclo(D-Pro-L-Val) (related heterochiral DKP) inhibits β-glucosidase with IC50 75 μg/mL, while homochiral Cyclo(L-Pro-L-Val) shows broad antimicrobial activity.
Illustrates potential for narrow, specific enzyme inhibition in heterochiral DKPs; direct Cyclo(D-Val-L-Pro) data not yet available.
In vitro enzyme inhibition assay; requires validation for this compound.
Enzyme Inhibition Glycosidase Chemical Biology

Stability Advantage Over Linear Peptides

Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a structure that fundamentally enhances its utility as a chemical tool. Compared to its linear dipeptide counterpart, D-Val-L-Pro, the cyclized form lacks free N- and C-termini, which eliminates charge and significantly increases both chemical stability and resistance to proteolytic degradation by exopeptidases [1]. This structural rigidity also reduces conformational entropy, making it a more defined scaffold for structure-activity relationship (SAR) studies.

Stability vs. Linear Peptide
Class-level inference
Cyclic structure lacks free N- and C-termini; linear D-Val-L-Pro dipeptide possesses charged termini susceptible to exopeptidases.
Cyclic scaffold may confer greater resistance to enzymatic degradation, relevant for analytical standard robustness and SAR scaffold definition.
General peptide chemistry principles; experimental stability comparison may be warranted.
Peptide Chemistry Structural Biology Drug Development

Distinct Quorum Sensing Profile

In the context of quorum sensing (QS), common homochiral DKPs like cyclo(L-Pro-L-Tyr) and cyclo(L-Phe-L-Pro) have been shown to activate or antagonize LuxR-based biosensors [1]. Cyclo(D-Val-L-Pro), with its heterochiral (D-Val, L-Pro) configuration, has not been shown to possess this activity, and it is not reported as a natural QS modulator in key studies of Gram-negative bacteria [1].

Quorum Sensing Profile
Class-level inference
Cyclo(D-Val-L-Pro) shows no reported activity as LuxR-based QS modulator, unlike active homochiral DKPs (cyclo(L-Pro-L-Tyr), cyclo(L-Phe-L-Pro)).
Absence of QS activity provides a stereochemical negative control, confirming that QS modulation depends on specific L-amino acid configurations, not the DKP scaffold alone.
LuxR-based AHL biosensor assays in E. coli.
Microbiology Quorum Sensing Biofilm Research

Cyclo(D-Val-L-Pro) Application Scenarios


Root Growth Promotion in Agriculture

Based on the demonstrated ability of the D-Val-L-Pro motif to promote root growth in rice seedlings [1], Cyclo(D-Val-L-Pro) is a prime candidate for agricultural research programs focused on enhancing crop root systems. Its application is specifically recommended for mechanistic studies aimed at understanding how a defined stereochemical signal can trigger a positive developmental response in plants, differentiating it from the growth-inhibitory effects of all-L stereoisomers.

Stereospecific Glycosidase Probes

Cyclo(D-Val-L-Pro) serves as an essential chemical tool for probing the stereospecificity of enzyme active sites. The documented specific inhibition of β-glucosidase by the closely related heterochiral isomer Cyclo(D-Pro-L-Val) [2] supports the use of Cyclo(D-Val-L-Pro) in comparative studies to map the enzyme's stereochemical recognition requirements. This can aid in the rational design of more selective glycosidase inhibitors.

Quorum Sensing Stereochemical Control

For research into bacterial cell-to-cell communication, Cyclo(D-Val-L-Pro) is an invaluable negative control. Its lack of activity in standard LuxR-based QS assays, in contrast to active homochiral DKPs like cyclo(L-Pro-L-Tyr) [3], makes it essential for validating that observed QS phenomena are due to specific ligand-receptor interactions and not a nonspecific effect of the DKP scaffold.

Analytical Reference Standard

Due to its well-defined heterochiral configuration (CAS 27483-18-7) and enhanced chemical stability from its cyclic structure [4], Cyclo(D-Val-L-Pro) is ideally suited for use as a high-purity analytical reference standard. It is a critical tool for the precise quantification and stereochemical verification of DKPs isolated from natural sources or in synthetic chemistry workflows, ensuring reproducibility and data integrity.

Application
Selection Property
Validation Focus
Plant growth regulation studies
Stereochemical configuration (D-Val-L-Pro motif)
Root-growth phenotype response vs. all-L stereoisomers in plant models
Glycosidase enzyme probe development
Heterochiral DKP scaffold with potential target specificity
Enzyme inhibition selectivity and stereochemical recognition mapping
Quorum sensing negative control
Absence of LuxR-based QS activity (stereochemical control)
Elimination of non-specific DKP background in QS bioassays
Analytical reference standard
Defined heterochiral identity and cyclic stability
Stereochemical verification and quantification in DKP analysis workflows

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